molecular formula C25H22FNO4S B2755637 1-(4-ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358744-03-2

1-(4-ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2755637
CAS No.: 1358744-03-2
M. Wt: 451.51
InChI Key: IJXDUXUBUFHADJ-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with hydroxyl and sulfonyl substituents. Key structural features include:

  • 5-(4-Fluorophenyl): Fluorine atoms often increase metabolic stability and binding affinity via hydrophobic/electrostatic interactions .
  • 4-(4-Methylbenzenesulfonyl): The sulfonyl group contributes to hydrogen bonding and may influence enzymatic stability .
  • 3-Hydroxy: Participates in intramolecular hydrogen bonding, stabilizing the lactam ring .

Properties

IUPAC Name

1-(4-ethylphenyl)-2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-17-6-12-20(13-7-17)27-22(18-8-10-19(26)11-9-18)24(23(28)25(27)29)32(30,31)21-14-4-16(2)5-15-21/h4-15,22,28H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXDUXUBUFHADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethylphenyl, fluorophenyl, hydroxy, and methylbenzenesulfonyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyrrol-2-one ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarities and Differences
Compound Name Core Structure Substituents Key Functional Groups Evidence ID
1-(4-Ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one 2,5-Dihydro-1H-pyrrol-2-one 4-Ethylphenyl, 4-fluorophenyl, 4-methylbenzenesulfonyl 3-Hydroxy, sulfonyl
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one 1,2-Dihydro-3H-pyrrol-3-one 4-Chlorophenyl, thiophen-2-yl, methyl, phenyl Chlorine, thiophene
1-[2-(Dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 2,5-Dihydro-1H-pyrrol-2-one 4-Fluorobenzoyl, 4-propoxyphenyl, dimethylaminoethyl Acyl, tertiary amine
4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 2,5-Dihydro-1H-pyrrol-2-one 3-Fluoro-4-methylbenzoyl, 4-hydroxyphenyl, furylmethyl Benzoyl, hydroxyl, furan

Key Observations :

  • Core Variations : The target compound shares a 2,5-dihydro-1H-pyrrol-2-one core with and , while and feature a 3H-pyrrol-3-one core, altering ring tautomerism and reactivity .
Physicochemical Properties
  • Melting Point : The target compound’s melting point is unrecorded, but reports 246–248°C for a related 3-hydroxy-pyrrol-2-one, suggesting high crystallinity due to hydrogen bonding .
  • Molecular Weight: Estimated at ~450 g/mol (based on substituents), comparable to (C25H22FNO4, ~419 g/mol) but heavier than (C20H15ClN2OS, ~374 g/mol) .

Biological Activity

The compound 1-(4-ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrrolidinone core with various substituents that may influence its biological activity. The presence of the 4-ethylphenyl and 4-fluorophenyl groups, along with the methylbenzenesulfonyl moiety, suggests potential interactions with various biological targets.

Structural Formula

C19H22FNO3S\text{C}_{19}\text{H}_{22}\text{F}\text{N}\text{O}_{3}\text{S}

Research indicates that compounds similar to 1-(4-ethylphenyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Anticancer Activity : Some studies suggest that derivatives of pyrrolidinones can induce apoptosis in cancer cells by activating caspase pathways, impacting cell proliferation and survival .
  • Antimicrobial Effects : The sulfonamide group in the structure may enhance antimicrobial properties, making it a candidate for further exploration against various pathogens.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound exhibited moderate cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.
  • Inhibition Assays : Inhibition studies showed that the compound could disrupt key protein interactions involved in cancer progression, such as PD-L1/PD-1 binding, which is crucial for immune evasion in tumors .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Anticancer Activity : A derivative of pyrrolidinone demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Evaluation : Another study reported that a structurally related compound showed promising results against resistant strains of bacteria, indicating its potential use in treating infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityModerate against cancer cell lines
Enzyme InhibitionCOX and LOX inhibition
AntimicrobialEffective against resistant bacteria
Apoptosis InductionActivation of caspase pathways

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